N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide is a heterocyclic compound that features a triazolopyrimidine coreThe triazolopyrimidine moiety is known for its biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide, also known as 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide, is a novel compound that has been found to inhibit CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation .
Mode of Action
The compound 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide’s action include significant inhibition of cell proliferation and induction of apoptosis . This is primarily due to the compound’s ability to disrupt the normal cell cycle by inhibiting CDK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The reaction conditions often include the use of dry toluene as a solvent at elevated temperatures (around 140°C) under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while nucleophilic substitution can introduce various functional groups onto the core structure .
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its biological activities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring fused to a pyrimidine ring and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the pivalamide group. This unique structure contributes to its distinct biological activities and potential as a drug candidate .
Properties
IUPAC Name |
2,2-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-13(2,3)11(19)14-6-4-5-10-7-15-12-16-9-17-18(12)8-10/h7-9H,4-6H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZOKBPAIWGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CN2C(=NC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.